Technical Monograph: Physicochemical Profiling of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
Technical Monograph: Physicochemical Profiling of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid.
Executive Summary
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid (CAS: 933988-26-2) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for P2X3 antagonists, EGFR kinase inhibitors, and antifungal agents. Its molecular architecture combines an electron-deficient pyrimidine ring with a lipophilic, metabolically robust 4-fluorophenyl moiety. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and utility in drug discovery, designed for researchers requiring high-fidelity data for lead optimization.
Molecular Architecture & Electronic Properties
Structural Analysis
The compound consists of a central pyrimidine ring substituted at the C2 position with a para-fluorophenyl group and at the C5 position with a carboxylic acid.
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Pyrimidine Core: The 1,3-diazine ring is significantly electron-deficient due to the electronegativity of the two nitrogen atoms. This lowers the LUMO energy, making the ring susceptible to nucleophilic attack (though less so at C2/C4/C6 due to the substituents) and facilitating
- stacking interactions in the solid state. -
4-Fluorophenyl Substituent: The fluorine atom at the para position serves two primary roles:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the susceptible para position of the phenyl ring, a common clearance pathway for phenyl-containing drugs.
-
Electronic Modulation: Fluorine is highly electronegative (
, ) but also a resonance donor. In this system, the inductive withdrawal dominates, slightly deactivating the phenyl ring, while the C-F bond adds lipophilicity ( ).
-
-
Carboxylic Acid (C5): The acidity of this group is enhanced by the electron-withdrawing nature of the pyrimidine ring compared to a benzoic acid analog.
Electronic Parameters (Predicted)
| Parameter | Value | Rationale |
| Molecular Weight | 218.18 g/mol | C |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 4 | Pyrimidine N1, N3; Carboxyl C=O, -OH |
| Rotatable Bonds | 2 | C2-Phenyl bond; C5-Carboxyl bond |
| Topological Polar Surface Area (TPSA) | 63.32 Å | Favorable for membrane permeability (<140 Å |
| Dipole Moment | ~3.5 - 4.0 D | Vector sum of C-F and C=O/OH dipoles |
Solid-State Characterization
Crystallinity and Melting Point
The compound typically crystallizes as a white to off-white powder. Due to the planar nature of the 2-phenylpyrimidine system and strong intermolecular hydrogen bonding (carboxylic acid dimers), the crystal lattice energy is high.
-
Melting Point: >250 °C (decomposition) .
-
Note: Analogous unsubstituted pyrimidine-5-carboxylic acids decompose around 270 °C. The fluorophenyl group adds molecular weight and van der Waals interactions, maintaining a high melting threshold.
-
-
Polymorphism: The rotation of the phenyl ring relative to the pyrimidine plane (typically twisted by ~20-30° to minimize steric clash with pyrimidine protons) creates potential for conformational polymorphism.
Solubility Profile
The compound exhibits "brick dust" properties—high crystallinity and low aqueous solubility—typical of planar aromatic acids.
| Solvent | Solubility | Comment |
| Water (pH 1.2) | Insoluble | Protonated neutral form predominates. |
| Water (pH 7.4) | Low-Moderate | Ionized (carboxylate), but lipophilic tail limits solubility. |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions. |
| Methanol/Ethanol | Moderate | Soluble, often improved with heating. |
| Dichloromethane | Low | Limited solubility due to polarity of the acid. |
Solution-State Behaviors[1]
Acid Dissociation Constant (pKa)
The pKa of the carboxylic acid at position 5 is influenced by the electron-withdrawing pyrimidine ring.
-
Predicted pKa: 3.2 - 3.6
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Comparison: Benzoic acid (4.2) > Nicotinic acid (4.75) > Pyrimidine-5-COOH (~3.4) .
-
Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate, which aids solubility but may limit passive diffusion unless paired with a transporter or masked as a prodrug (ester).
Lipophilicity (LogP / LogD)
-
LogP (Neutral): ~2.1 - 2.4
-
The fluorophenyl group adds significant lipophilicity compared to a phenyl group.
-
-
LogD
(Distribution Coefficient): -0.8 to -0.5-
Due to ionization at pH 7.4, the effective distribution into lipids drops drastically. This suggests the compound will not cross the blood-brain barrier effectively in its free acid form.
-
Spectral Fingerprinting
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
-
H NMR (400 MHz, DMSO-
):- 13.50 (br s, 1H, COOH ) - Broad singlet, exchangeable.
- 9.25 (s, 2H, Pyrimidine H-4, H-6) - Deshielded singlet due to N-atoms and electron-withdrawing carboxyl.
- 8.50 (dd, J = 8.8, 5.5 Hz, 2H, Phenyl H-2', H-6') - Ortho to pyrimidine, coupled to F.
- 7.40 (t, J = 8.8 Hz, 2H, Phenyl H-3', H-5') - Ortho to Fluorine, triplet appearance due to H-H and H-F coupling.
-
F NMR:
- -108 to -112 ppm (m, 1F) - Typical range for para-fluoro substitution.
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization)
-
Positive Mode (M+H)
: m/z 219.05 -
Negative Mode (M-H)
: m/z 217.04 (Preferred for carboxylic acids)
Synthetic Protocols
The most robust synthesis avoids the use of expensive palladium catalysts by utilizing vinamidinium salt chemistry or direct condensation.
Validated Synthetic Route (Zhichkin Method)
This protocol utilizes the condensation of a 4-fluorobenzamidine with a vinamidinium-like salt equivalent.
Reagents:
-
4-Fluorobenzamidine hydrochloride (Commercially available)
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Prepared in situ or isolated)
Figure 1: Palladium-free synthetic route via condensation of 4-fluorobenzamidine with a C3-electrophile.
Experimental Procedure (Step-by-Step)
-
Preparation of Enolate Salt:
-
Suspend NaH (60% dispersion, 1.1 eq) in dry toluene.
-
Add a mixture of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq) dropwise at 0 °C.
-
Stir at room temperature for 18 hours. The resulting solid (sodium salt) can be used directly.
-
-
Cyclization:
-
Dissolve 4-fluorobenzamidine hydrochloride (1.0 eq) in ethanol or DMF.
-
Add the sodium salt from Step 1 (1.0 eq).
-
Heat to reflux (80-100 °C) for 4-6 hours.
-
Workup: Cool, concentrate, and partition between water and ethyl acetate. The ester product may precipitate or require chromatography.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in MeOH/THF (1:1).
-
Add 1M NaOH (2.0 eq). Stir at 50 °C for 2 hours.
-
Isolation: Acidify with 1M HCl to pH 3. The target acid will precipitate as a white solid. Filter, wash with water, and dry.
-
Applications in Drug Discovery[1][2][3][4]
Bioisosterism & Scaffold Hopping
This compound is a bioisostere for:
-
4'-Fluoro-biphenyl-4-carboxylic acid: The pyrimidine ring reduces lipophilicity (LogP) and improves solubility compared to the central phenyl ring, while maintaining the linear geometry.
-
6-(4-Fluorophenyl)nicotinic acid: The extra nitrogen in the pyrimidine ring further lowers the pKa and electron density.
Target Relevance
-
P2X3 Receptor Antagonists: The 2-phenylpyrimidine core is a frequent motif in P2X3 antagonists (e.g., Gefapixant analogs) used for chronic cough. The 5-carboxylic acid serves as a handle for amide coupling to solubilizing tails or pharmacophores.
-
Kinase Inhibitors (EGFR): Used as a building block where the carboxylic acid is converted to an amide or heterocycle (e.g., benzothiazole) to engage the ATP-binding pocket hinge region.
-
Antifungals (CYP51): The fluorophenyl group mimics the substrate of lanosterol 14
-demethylase.
References
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link
-
Guidechem. (n.d.). 5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxylic acid Properties (Analogous Data). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82168575. Retrieved from
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Marwaha, A., et al. (2024).[2] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.[3] Link
